(1Z)-1-amino-4,4-dimethyl-1-(pyridin-3-yl)pent-1-en-3-one
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Description
(1Z)-1-amino-4,4-dimethyl-1-(pyridin-3-yl)pent-1-en-3-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-amino-4,4-dimethyl-1-(3-pyridinyl)-1-penten-3-one is 204.126263138 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The compound's significance is highlighted in crystal structure studies, where its derivatives demonstrate unique crystallization properties. In particular, the study of aminopyrimidine derivatives, closely related to 1-amino-4,4-dimethyl-1-(3-pyridinyl)-1-penten-3-one, reveals their ability to form extensive hydrogen bond networks within crystalline structures. This feature is crucial for understanding molecular packing and interaction in solid-state chemistry, providing insights into the molecular design of new materials with specific physical and chemical properties (J. Silverman & N. F. Yannoni, 1965).
Reagent for Aldehyde Detection
In analytical chemistry, derivatives of 1-amino-4,4-dimethyl-1-(3-pyridinyl)-1-penten-3-one, like 4-amino-3-penten-2-one, have been employed as selective reagents for aldehydes. Their stability, selectivity, and reactivity make them particularly useful in the detection of formaldehyde through fluorescence-based methods, showcasing their utility in environmental monitoring and food safety assessments (B. J. Compton & W. C. Purdy, 1980).
Synthesis of Chemical and Biological Interests
The compound and its analogs serve as key intermediates in the synthesis of chemically and biologically relevant molecules. For instance, the synthesis of pyridinylaminohexadienones from commercially available 2-aminopyridine derivatives illustrates the compound's role in creating compounds of interest in chemical and biological research. This process leads to the formation of molecules with potential applications in medicinal chemistry and drug development (M. T. Cocco, C. Conglu, & V. Onnis, 2001).
Molecular Structure Studies
Research involving unsymmetrical Schiff bases derived from 3,4-diaminopyridine, closely related to the compound , underlines the importance of such molecules in elucidating the principles of molecular structure, particularly in the context of hydrogen-bonded dimers. These studies contribute to a deeper understanding of molecular interactions, which is vital for the development of novel compounds with tailored properties (E. Opozda, W. Łasocha, & B. Włodarczyk-Gajda, 2006).
Properties
IUPAC Name |
(Z)-1-amino-4,4-dimethyl-1-pyridin-3-ylpent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)11(15)7-10(13)9-5-4-6-14-8-9/h4-8H,13H2,1-3H3/b10-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQCLXOWLNRENC-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1=CN=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C(/C1=CN=CC=C1)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.